molecular formula C5H9NO3S B562880 Tiopronin-d3 CAS No. 1189700-74-0

Tiopronin-d3

Cat. No. B562880
M. Wt: 166.209
InChI Key: YTGJWQPHMWSCST-FIBGUPNXSA-N
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Description

Tiopronin-d3 is the deuterium labeled Tiopronin . Tiopronin is a diffusible antioxidant, an antidote to heavy metal poisoning, and a radioprotective agent . It can control the rate of cystine precipitation and excretion and has potential applications for cystinuria, rheumatoid arthritis, and hepatic disorders .


Synthesis Analysis

A novel and simple aqueous synthesis method has been demonstrated to obtain tiopronin-capped gold nanoclusters/nanoparticles with precise size control in the sub-nanometer to nanometer range . The main advantage of this synthesis method is that it does not require a dialysis process because it uses water as a solvent .


Molecular Structure Analysis

The molecular weight of Tiopronin-d3 is 166.21 . Its molecular formula is C5H6D3NO3S . The SMILES representation is OC(CNC(C(S)C([2H])([2H])[2H])=O)=O .


Chemical Reactions Analysis

Tiopronin can catalyze the reaction between sodium 1,2-naphthoquinone-4-sulfonate and hydroxyl ion to form 2-hydroxy-1,4-naphthoquinone in a buffer solution of pH 13.00 at the maximal absorption wavelength of 445 nm . Another study describes a method for rapid and sensitive determination of tiopronin using DNA-stabilized silver nanoclusters (DNA–AgNCs) as a fluorescent probe .


Physical And Chemical Properties Analysis

Tiopronin-d3 is a solid substance . It is soluble in DMSO, Methanol, and Water . The molecular weight is 166.21 and the molecular formula is C5H6D3NO3S .

Scientific Research Applications

Antioxidant Properties and Drug Delivery

Tiopronin, a small-molecular weight thiol drug, is noted for its antioxidant properties. It scavenges free radicals and reduces and chelates transition metal ions. Tiopronin and its primary metabolite, thiolactic acid (TLA), demonstrate greater radical scavenging and reducing power than N-acetylcysteine (NAC). These properties make tiopronin a promising candidate for treating oxidative stress-related conditions such as cataracts. However, its effectiveness in living systems is limited due to oxidation before reaching the action site. To overcome this, nanodiamonds have been suggested as drug delivery vehicles. Their inert nature, biocompatibility, and high surface area-to-mass ratio enhance the effectiveness of tiopronin, particularly in radical scavenging abilities (Pfaff, Beltz, & Ercal, 2018).

Neuroprotective Potential

Tiopronin has shown potential as a neuroprotective agent. A Phase I clinical trial investigated its safety in patients with aneurysmal subarachnoid hemorrhage (aSAH), with plans for a Phase II trial to further assess its efficacy in neuroprotection following aSAH (Kim et al., 2010).

Redox Chemistry and Kinetics with Platinum Complexes

The redox chemistry of tiopronin with metal ions and complexes is of interest. Tiopronin's interactions with platinum(IV) complexes have been studied, revealing insights into its oxidation kinetics and the mechanism of reactions. These studies contribute to understanding the broader applications of tiopronin in treating conditions like cystinuria and certain types of arthritis (Huo et al., 2013).

Protective Effects in Burn Patients

Tiopronin has shown protective effects against oxidative stress in severely burned patients. A study demonstrated its ability to improve serum superoxide dismutase (SOD) levels, decrease malondialdehyde (MDA) levels, and enhance the biochemical indexes of heart, liver, and kidney in such patients. This suggests tiopronin's role in mitigating burn-induced oxidative tissue damage and multiple-organ dysfunction (Qin et al., 2019).

Detection in Body Fluids and Pharmaceuticals

Methods for detecting tiopronin in biological fluids and pharmaceutical products have been developed. These include using DNA-stabilized silver nanoclusters as a fluorescent probe, which can bind to tiopronin to form a stable Ag-S bond. This method is rapid, sensitive, and has been successfully applied in the detection of tiopronin in urine, serum, and pharmaceutical products (Zhang et al., 2019).

Nanodiamonds for Adsorption and Release

Tiopronin's bioavailability can be enhanced by nanodiamonds, which serve as a drug delivery vehicle. The interaction between tiopronin and nanodiamonds with different surface chemistries has been studied to optimize adsorption and release. Aminated nanodiamonds, for instance, show high loading capacity, while hydroxylated ones are better for sustained release (Beltz et al., 2019).

Safety And Hazards

Tiopronin-d3 is harmful if swallowed . In case of skin contact, the affected area should be washed off with soap and plenty of water . If swallowed, it is advised to rinse the mouth and not induce vomiting . It is also recommended to seek medical attention immediately .

properties

IUPAC Name

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiopronin-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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